3,3-Difluoropiperidin-2-one is a chemical compound characterized by the molecular formula CHFNO. It is a fluorinated derivative of piperidin-2-one, which has garnered interest in medicinal chemistry due to its potential applications in drug development and organic synthesis. The compound is recognized for its structural features that include two fluorine atoms attached to the third carbon of the piperidine ring, contributing to its unique reactivity and biological properties.
3,3-Difluoropiperidin-2-one can be sourced from various chemical databases and research articles. It is classified under the category of heterocyclic compounds, specifically as a piperidine derivative. Its IUPAC name reflects its structure, indicating the presence of fluorine substituents and the carbonyl functional group characteristic of ketones.
The synthesis of 3,3-difluoropiperidin-2-one typically involves fluorination reactions starting from piperidin-2-one. One common method includes the use of fluorinating agents such as potassium fluoride or other fluorine sources under controlled conditions to introduce fluorine atoms at the 3-position of the piperidine ring.
The molecular structure of 3,3-difluoropiperidin-2-one can be represented using various notations:
InChI=1S/C5H7F2NO/c6-5(7)2-1-3-8-4(5)9/h1-3H2,(H,8,9)
C1CC(C(=O)NC1)(F)F
The compound has a molecular weight of approximately 135.11 g/mol and features a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3. Its topological polar surface area is reported to be 29.1 Ų.
3,3-Difluoropiperidin-2-one participates in various chemical reactions typical for amides and ketones. Notably:
The mechanism of action for 3,3-difluoropiperidin-2-one primarily revolves around its role as an intermediate in drug synthesis or as an active pharmaceutical ingredient. Its biological activity is often linked to its ability to interact with specific receptors or enzymes due to its structural characteristics:
The physical properties of 3,3-difluoropiperidin-2-one include:
Chemical properties include:
The applications of 3,3-difluoropiperidin-2-one span several fields:
Fluorination of the piperidine scaffold represents a cornerstone in medicinal chemistry, with 3,3-difluoropiperidin-2-one derivatives gaining prominence due to their enhanced metabolic stability and bioavailability. Key methodologies include nucleophilic fluorination using agents like DAST (diethylaminosulfur trifluoride) and XtalFluor-E, which convert carbonyl or hydroxyl precursors to gem-difluorinated structures. This approach is particularly valuable for introducing partially fluorinated alkyl groups at the C3 position of piperidine, though it requires careful optimization to suppress hydrodefluorination side reactions during subsequent hydrogenation steps [5]. Alternatively, electrophilic fluorination employs Selectfluor™ or N-fluorobenzenesulfonimide (NFSI) to construct C–F bonds directly, enabling access to chiral fluorinated intermediates essential for pharmaceutical applications. The strategic placement of two fluorine atoms at the C3 position significantly alters the ring conformation and pKa of adjacent nitrogen, enhancing receptor binding affinity in neurological targets [1] [6].
Table 1: Fluorinating Agents for Piperidine Scaffold Modification
Agent Type | Representative Reagents | Key Applications | Limitations |
---|---|---|---|
Nucleophilic | DAST, XtalFluor-E | Conversion of 3-hydroxy/oxo to -CF₂- groups | Hydrodefluorination side reactions |
Electrophilic | Selectfluor™, NFSI | Direct C–H fluorination | Requires directing groups |
Metal-mediated | AgF₂, CuF₂ | Decarboxylative fluorination | Limited substrate scope |
Ethyl 2-bromo-2,2-difluoroacetate (EBDFA) has emerged as a versatile precursor for constructing 3,3-difluoropiperidin-2-ones due to its low cost, stability, and reactivity. This reagent enables a three-step sequence: (1) nucleophilic displacement with amines to form α,α-difluoro-β-aminopropanoates; (2) intramolecular cyclization via base-assisted Dieckmann condensation; and (3) acidic decarboxylation to yield the 3,3-difluoropiperidin-2-one core. Researchers have exploited EBDFA in synthesizing potent phosphodiesterase 2A (PDE2A) inhibitors, where the difluorinated piperidine scaffold enhances target engagement through dipole-dipole interactions in the enzyme's binding pocket [2]. The protocol's robustness is demonstrated by its compatibility with diverse amine nucleophiles, including sterically hindered and heteroaromatic variants, achieving yields >75% in cyclization steps. Recent optimizations employ microwave irradiation to accelerate ring formation while minimizing decomposition of acid-sensitive functional groups [1] [2] [3].
Table 2: Applications of Ethyl 2-Bromo-2,2-difluoroacetate in Piperidine Synthesis
Reaction Sequence | Conditions | Key Intermediates | Final Products |
---|---|---|---|
Amine alkylation → Cyclization | K₂CO₃, DMF, 80°C | Ethyl 2-(N-alkylamino)-2,2-difluoroacetates | 5-Carbethoxy-3,3-difluoropiperidin-2-ones |
Reductive amination → Cyclization | NaBH₃CN, MeOH, then HCl/Δ | 4-Substituted-2,2-difluoro-3-aminobutanoates | 4,5-Disubstituted-3,3-difluoropiperidin-2-ones |
Controlling stereochemistry in 3,3-difluoropiperidin-2-ones is critical for optimizing biological activity, as enantiomers often exhibit divergent pharmacodynamic profiles. Two dominant strategies have advanced significantly:
Hydrogenation remains challenged by hydrodefluorination during ring saturation, particularly for substrates with electron-donating substituents. Grygorenko mitigated this using rhodium catalysts under mild pressures (5 bar H₂), preserving C–F bonds while achieving complete conversion [5] [6].
Transition metals enable C–F bond formation under mild conditions, overcoming limitations of classical fluorination reagents:
For difluoroalkyl chain elongation, copper-catalyzed cross-coupling of iodo-piperidinones with (difluoroalkyl)zinc reagents installs CF₂COOR or CF₂CONR₂ groups at C4/C5 positions. These protocols tolerate ketones, esters, and halogens, enabling late-stage diversification of advanced intermediates [4] [9].
Sustainable synthesis of 3,3-difluoropiperidin-2-ones focuses on solvent reduction, catalyst recovery, and atom-efficient reactions:
These innovations reduce E-factors by >40% compared to batch methods, aligning with pharmaceutical industry demands for environmentally benign processes.
Table 3: Green Synthesis Metrics for Difluorinated Piperidines
Method | Solvent | Catalyst Loading | E-factor | Yield (%) |
---|---|---|---|---|
Water-mediated allylation | H₂O | None | 1.2 | 94 |
Electrochemical fluorination | CH₃CN/H₂O (9:1) | 0.5 mol% Mn²⁺ | 3.8 | 82 |
Continuous-flow DAST | CPME | NA | 5.1 | 78 |
Comprehensive Compound List
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0